2-amino-4-{5-[(2-nitrophenoxy)methyl]furan-2-yl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile
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Overview
Description
2-AMINO-4-{5-[(2-NITROPHENOXY)METHYL]-2-FURYL}-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]PYRIDIN-3-YL CYANIDE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-{5-[(2-NITROPHENOXY)METHYL]-2-FURYL}-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]PYRIDIN-3-YL CYANIDE typically involves multiple steps, starting from readily available starting materials. The key steps often include the formation of the furan ring, the introduction of the nitrophenoxy group, and the construction of the cyclohepta[b]pyridine core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective starting materials, efficient catalysts, and scalable reaction conditions. The goal is to achieve high yields and purity while minimizing waste and production costs.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-{5-[(2-NITROPHENOXY)METHYL]-2-FURYL}-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]PYRIDIN-3-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran ring.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while hydrogenation of the furan ring produces a tetrahydrofuran derivative.
Scientific Research Applications
2-AMINO-4-{5-[(2-NITROPHENOXY)METHYL]-2-FURYL}-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]PYRIDIN-3-YL CYANIDE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes involving its functional groups.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-AMINO-4-{5-[(2-NITROPHENOXY)METHYL]-2-FURYL}-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]PYRIDIN-3-YL CYANIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The furan and cyclohepta[b]pyridine rings may also play a role in binding to specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-AMINO-4-{5-[(2-NITROPHENOXY)METHYL]-2-FURYL}-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]PYRIDIN-3-YL CYANIDE: shares similarities with other compounds containing furan, nitrophenoxy, and cyclohepta[b]pyridine moieties.
2-AMINO-4-{5-[(2-NITROPHENOXY)METHYL]-2-FURYL}-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]PYRIDIN-3-YL CYANIDE: is unique due to its specific combination of functional groups and the resulting chemical properties.
Uniqueness
The uniqueness of this compound lies in its ability to undergo a variety of chemical reactions and its potential applications in multiple fields. Its structure allows for diverse interactions with biological molecules, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H20N4O4 |
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Molecular Weight |
404.4 g/mol |
IUPAC Name |
2-amino-4-[5-[(2-nitrophenoxy)methyl]furan-2-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C22H20N4O4/c23-12-16-21(15-6-2-1-3-7-17(15)25-22(16)24)20-11-10-14(30-20)13-29-19-9-5-4-8-18(19)26(27)28/h4-5,8-11H,1-3,6-7,13H2,(H2,24,25) |
InChI Key |
CEGHUDQJKLNOLN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)N=C(C(=C2C3=CC=C(O3)COC4=CC=CC=C4[N+](=O)[O-])C#N)N |
Origin of Product |
United States |
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